molecular formula C18H29NaO3S B7822894 sodium;2-dodecylbenzenesulfonate

sodium;2-dodecylbenzenesulfonate

Cat. No.: B7822894
M. Wt: 348.5 g/mol
InChI Key: HFQQZARZPUDIFP-UHFFFAOYSA-M
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Description

Sodium 2-dodecylbenzenesulfonate (C₁₈H₂₉NaO₃S), commonly abbreviated as SDBS, is an anionic surfactant with a branched dodecyl chain attached to a benzene ring sulfonated at the para position (often referred to as "linear" in commercial contexts despite its branching). Its molecular weight is 348.48 g/mol, and it is widely used in detergents, emulsifiers, and enhanced oil recovery (EOR) due to its ability to reduce interfacial tension (IFT) . SDBS is regulated under 21 CFR 173.405 for specific industrial applications, reflecting its safety profile when used within defined limits .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclodextrins are synthesized from starch through the action of cyclodextrin glycosyltransferase (CGTase) enzymes. The process involves the enzymatic conversion of starch into cyclodextrins under controlled conditions. The reaction typically occurs in an aqueous medium at a pH of around 5-6 and a temperature of 50-60°C. The reaction mixture is then purified to isolate the desired cyclodextrin.

Industrial Production Methods

Industrial production of cyclodextrins involves the use of large-scale bioreactors where starch is enzymatically converted into cyclodextrins. The process includes steps such as liquefaction of starch, enzymatic conversion, and purification. The purified cyclodextrins are then dried and packaged for various applications.

Chemical Reactions Analysis

Side Reactions and Challenges

The sulfonation process is prone to side reactions , which affect product purity:

A. Sulfone Formation

  • Mechanism : Over-oxidation of the sulfonic acid group to sulfone under harsh conditions (e.g., high temperature, prolonged reaction time) .

  • Mitigation : Use of SO₃ instead of H₂SO₄ reduces sulfone formation .

B. Polysulfonic Acid Generation

  • Mechanism : Multiple sulfonation of the benzene ring when excess sulfonating agent or high temperatures are used .

  • Impact : Reduces product yield and complicates purification .

Data Table 2: Factors Influencing Side Reactions

FactorEffect on Sulfone/Polysulfonic AcidOptimal Control
TemperatureHigh temperature increases sulfone<70°C
Reaction timeExtended time promotes polysulfonic2 hours
Sulfonating agentSO₃ preferred over H₂SO₄

Degradation and Modification

  • Photocatalytic Degradation :

    • Mechanism : Titanium dioxide (TiO₂) catalyzes SDBS breakdown under UV light, influenced by anions (e.g., Cl⁻, NO₃⁻) in solution .

    • Impact : Anions compete for reactive radicals, reducing degradation efficiency .

  • Formaldehyde Reaction :

    • Mechanism : SDBS reacts with formaldehyde to form multifunctional surfactants with enhanced interfacial tension reduction and emulsification properties .

    • Conditions : Room temperature, aqueous solution.

Data Table 3: Formaldehyde Reaction Products

ProductKey PropertyOil Displacement Efficiency
SDBS-2Reduced interfacial tension25%
SDBS-4Improved foaming ability20%

Environmental and Biological Interactions

  • Surfactant Activity :

    • Role : Lowers surface tension, facilitating organic transfer in systems like sludge fermentation .

    • Impact : Enhances hydrogen production by improving microbial accessibility to substrates .

  • Aquatic Toxicity :

    • Mechanism : Disrupts gill histopathology and induces oxidative stress (reduced SOD activity) in zebrafish .

    • Concentration Effects : 0.5 mg/L causes neutrophilia and lymphocytosis .

Analytical Characterization

  • NMR Data :

    • ¹H NMR : δ 0.84 (t, J = 7.0 Hz, 3H), 0.95–1.38 (m, 19H), 1.51 (pquart, J = 7.3 Hz, 2H), 2.65 (psext, J = 7.0 Hz, 1H), 7.11 (d, J = 7.6 Hz, 2H), 7.56 (d, J = 8.4 Hz, 2H) .

    • ¹³C NMR : δ 13.8, 22.0, 22.1, 27.0, 28.9, 31.2, 37.6, 38.8, 125.4, 125.8, 145.3, 147.7 .

Scientific Research Applications

Household and Industrial Cleaning

Household Cleaning Products:

  • SDBS is a key ingredient in various cleaning agents such as laundry detergents, dishwashing liquids, and all-purpose cleaners. Its ability to improve wetting and dispersal makes it effective in removing dirt and grease from surfaces.

Industrial Cleaning Agents:

  • In industrial settings, SDBS is utilized in metal cleaning solutions, automotive cleaners, and ceramic cleaning agents. It effectively removes oils, pigments, and adhesives from machinery and components .
Application Description
Household DetergentsEnhances cleaning efficacy in laundry and dishwashing products.
Industrial CleanersUsed in formulations for metal, automotive, and ceramic cleaning.

Textile Industry

In the textile industry, SDBS plays a crucial role in dyeing processes. It enhances dye uptake, improves uniformity in dye application, and increases the softness of fabrics. Additionally, it is employed as a desizing agent and refining agent for cotton fabrics .

Textile Application Function
DyeingImproves dye uptake and uniformity.
RefiningUsed as a desizing agent for cotton fabrics.

Pharmaceutical Applications

SDBS has been studied for its efficacy in treating skin conditions caused by Demodex mites. Clinical trials have demonstrated that SDBS can significantly reduce inflammatory lesions associated with demodicidosis, outperforming traditional treatments like metronidazole .

Pharmaceutical Use Effectiveness
Demodicidosis TreatmentAchieved an effective rate of 87.1% in clinical trials.

Environmental Applications

Recent studies have explored the use of SDBS in wastewater treatment processes. Its degradation typically involves desulfonation followed by aromatic ring opening, which can be enhanced through solar-mediated electrochemical methods . This application is particularly relevant for managing wastewater from industries that utilize SDBS.

Environmental Application Process
Wastewater TreatmentDegradation via solar-mediated electrochemical oxidation.

Food Industry

SDBS is also used as a sanitizer for fruits and vegetables, providing effective decontamination while being safe for consumption when used correctly . Its ability to reduce surface tension aids in the removal of dirt and pathogens.

Food Application Function
SanitizationUsed to clean fruits and vegetables effectively.

Research and Development

In research settings, SDBS has been utilized as a dispersant for nanomaterials such as graphene nanoflakes and single-walled carbon nanotubes (SWCNTs). It facilitates the stabilization of these materials in aqueous solutions, enhancing their applicability in various fields including electronics and materials science .

Research Application Functionality
Nanomaterial DispersalStabilizes graphene nanoflakes and SWCNTs in solution.

Case Studies

  • Clinical Study on Demodicidosis:
    • A clinical trial involving 62 patients showed that treatment with a 2% SDBS ointment resulted in significant improvement in symptoms compared to controls treated with metronidazole .
  • Environmental Impact Assessment:
    • Research indicated that SDBS can be effectively removed from wastewater using macroporous adsorbents, achieving over 90% removal efficiency under optimal conditions .
  • Nanotechnology Applications:
    • Studies demonstrated that SDBS could stabilize dispersions of graphene nanoflakes, leading to advancements in material applications for electronics .

Mechanism of Action

Cyclodextrins exert their effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule can encapsulate hydrophobic guest molecules, while the hydrophilic exterior interacts with the aqueous environment. This inclusion complex formation enhances the solubility, stability, and bioavailability of the guest molecules.

Comparison with Similar Compounds

Sodium Lignosulfonate

Sodium lignosulfonate, a byproduct of wood pulping, is a natural anionic surfactant. A study comparing SDBS, sodium lignosulfonate, and sodium p-toluene sulfonate for EOR demonstrated that SDBS achieved the lowest IFT (0.12 mN/m) compared to sodium lignosulfonate (1.89 mN/m) and sodium p-toluene sulfonate (0.09 mN/m). This superior performance is attributed to SDBS’s hydrophobic alkyl chain and polar sulfonate group, which enhance micelle formation and oil displacement efficiency .

Surfactant Interfacial Tension (mN/m) Biodegradability Source
SDBS 0.12 Moderate Synthetic
Sodium lignosulfonate 1.89 High Natural
Sodium p-toluene sulfonate 0.09 Low Synthetic

Linear Alkylbenzene Sulfonates (LAS)

LAS, structurally similar to SDBS but with a linear alkyl chain, exhibits higher biodegradability (80–90% degradation in 28 days) compared to SDBS (50–60%) due to reduced steric hindrance. However, SDBS outperforms LAS in hard water due to its branched structure, which resists precipitation with Ca²⁺/Mg²⁺ ions .

Sodium Dodecyl Sulfate (SDS)

SDS (C₁₂H₂₅SO₄Na) lacks the benzene ring, resulting in higher critical micelle concentration (CMC: 8.2 mM) compared to SDBS (CMC: 1.5 mM). This makes SDBS more efficient at lower concentrations for emulsification. SDS also shows higher aquatic toxicity (LC₅₀ for Daphnia magna: 2.4 mg/L) than SDBS (LC₅₀: 8.7 mg/L) .

Sodium p-Toluene Sulfonate

This compound features a methyl-substituted benzene ring. While it achieves slightly lower IFT than SDBS (0.09 mN/m), its smaller alkyl chain limits micelle stability, making it less effective for long-term oil recovery .

ABSNa50 (Sodium Alkylbenzene Sulfonate)

ABSNa50, a commercial sodium alkylbenzene sulfonate with an undecyl chain, shares similar surfactant properties with SDBS. However, studies show SDBS forms more stable micelles in saline environments due to its longer dodecyl chain, enhancing its utility in petroleum extraction .

Environmental and Toxicological Considerations

SDBS exhibits moderate biodegradability but poses chronic aquatic toxicity (EC₅₀ for algae: 5.2 mg/L) . Electrochemical degradation using boron-doped diamond (BDD) anodes efficiently breaks SDBS into carboxylic acids (e.g., oxalic acid), achieving 95% TOC removal at neutral pH . In contrast, sodium lignosulfonate degrades more rapidly via microbial pathways, minimizing ecological risks .

Key Research Findings

  • Enhanced Oil Recovery: SDBS reduces IFT to 0.12 mN/m, outperforming sodium lignosulfonate and matching sodium p-toluene sulfonate in efficiency .
  • Flame Retardancy : When combined with EDA-DOPO, SDBS reduces dripping in polyurethane foams, achieving HF1 fire ratings .
  • Environmental Remediation : Zero-valent iron (ZVI) effectively removes SDBS (90% efficiency) from wastewater at near-neutral pH .

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for sodium 2-dodecylbenzenesulfonate (SDBS) in industrial and laboratory settings?

SDBS is synthesized via a multi-step chemical process:

  • Dehydrogenation : Linear paraffins (C10–C14) are dehydrogenated to form linear olefins.
  • Alkylation : Olefins react with benzene to produce linear alkylbenzenes (LAB).
  • Sulfonation : LAB is sulfonated using concentrated sulfuric acid or sulfur trioxide, followed by neutralization with sodium hydroxide to yield SDBS .
  • Purification : Residual sulfuric acid and unsulfonated hydrocarbons are removed via phase separation.
    Commercial SDBS typically contains a mixture of alkyl chain lengths (C10–C16) and isomers, with ~87–98% linearity .

Q. How can researchers accurately quantify SDBS concentrations in aqueous solutions during experimental studies?

  • Liquid Chromatography-Mass Spectrometry (LC/MS) : Provides high sensitivity for SDBS homologs and isomers (e.g., using columns like Shodex DE-213 or GF-310 HQ) .
  • Spectrophotometry : Methylthioninium chloride (MBAS assay) detects anionic surfactants at 652 nm, validated for SDBS in environmental samples .
  • Mitigating Interference : Adding SDBS (40 mg/L) to extraction solvents reduces adsorption losses of analytes like quaternary ammonium compounds (QACs) on glassware .

Q. What experimental precautions are critical when handling SDBS in laboratory environments?

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of aerosolized particles.
  • Waste Management : Collect SDBS-containing waste separately for professional disposal to avoid environmental contamination .

Advanced Research Questions

Q. How does the inclusion of SDBS in extraction solvents improve the recovery efficiency of quaternary ammonium compounds (QACs) in analytical workflows?

SDBS reduces QAC adsorption on glassware by forming micelles that encapsulate QAC ions. At 40 mg/L SDBS, extraction efficiency increases by 15–20% due to electrostatic shielding and reduced surface interactions. This method is critical for accurate trace analysis of QACs in environmental matrices .

Q. What mechanistic insights explain the enhanced stabilization of zinc-ion battery anodes using SDBS as a non-sacrificial electrolyte additive?

SDBS coordinates with Zn²+ ions via its sulfonate group, forming a stable solid-electrolyte interphase (SEI) that suppresses dendrite growth. Computational studies show SDBS’s high HOMO energy level (-5.2 eV) enhances adsorption on Zn surfaces, improving Coulombic efficiency (99.3% over 500 cycles) and cycle stability .

Q. How do mixed surfactant systems containing SDBS and nonionic admixtures affect interfacial tension and surface elasticity in colloidal systems?

  • Adsorption Mechanism : Nonionic dodecylbenzene (DDB) co-adsorbs with SDBS at interfaces, dominating the adsorption layer even at low concentrations.
  • Surface Elasticity : DDB increases surface elasticity by 30–50% due to tighter packing of surfactant molecules.
  • Counterion Effects : Trivalent ions (e.g., Fe³⁺) reduce surface tension by 15–20 mN/m via stronger Stern-layer binding .

Q. What computational models effectively describe the degradation kinetics of SDBS in advanced oxidation processes (AOPs)?

  • Electro/Fe²⁺-Persulfate Systems : SDBS degradation follows pseudo-first-order kinetics (k=0.12 min1k = 0.12\ \text{min}^{-1}) with hydroxyl (•OH) and sulfate (SO₄•⁻) radicals as primary oxidants.
  • Langmuir-Hinshelwood Model : Validates adsorption-dependent degradation, where surface-bound SDBS reacts with radicals (R2=0.994R^2 = 0.994) .

Q. How do catalytic systems like La₂O₃/Fe₃O₄ enhance the mechanochemical degradation efficiency of SDBS compared to traditional methods?

  • Reactive Oxygen Species (ROS) : La₂O₃ generates •OH via electron-hole pairs under mechanical stress, achieving 95% SDBS degradation in 60 minutes.
  • Magnetic Recovery : Fe₃O₄ enables catalyst reuse for 5 cycles with <10% efficiency loss, outperforming TiO₂-based methods by 30% in energy efficiency .

Q. Methodological Considerations

  • Contradiction Analysis : While SDBS is effective in QAC recovery , its presence in environmental samples complicates MBAS assays due to false positives. Cross-validation with LC/MS is recommended .
  • Data Interpretation : Surface tension reductions in mixed surfactant systems require distinguishing SDBS’s ionic contributions from nonionic admixtures .

Properties

IUPAC Name

sodium;2-dodecylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQQZARZPUDIFP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Values of α reported for a number of anionic surfactants at air-waterand heptane-water interfaces range from 45 to 72 Å2 . Oh and Shah estimated α of sodium dodecylsulfate at hexadecane/water and air/water interfaces as 68.9 and 5.18 Å2 respectively. Sodium dodecylbenzosulfonate (SDBS), an anionic surfactant, exhibited saturation adsorption on graphon, a hydrophobic surface, at the CMC, with α value of 60 Å2. We obtained α value of 61 Å2 for SDBS at decane-water interface, from a plot of interfacial tension, γ, versus the lnC, using the Wilhelmy plate technique for measuring γ.
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